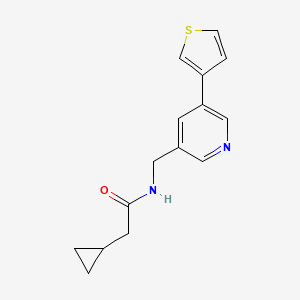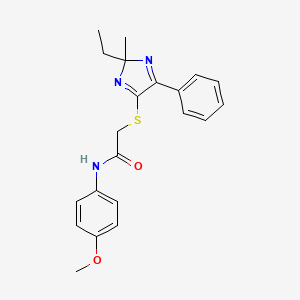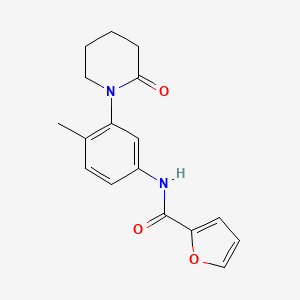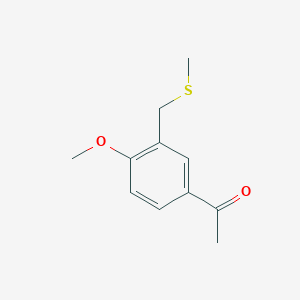![molecular formula C13H22N2O3 B2838083 N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide CAS No. 2176843-98-2](/img/structure/B2838083.png)
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide, also known as MORPH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
作用機序
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide inhibits PARP by binding to the catalytic domain of the enzyme, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be a potent inhibitor of PARP with an IC50 value of 0.15 μM.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cells. This effect has been attributed to the inhibition of PARP, which leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to reduce infarct size in animal models of stroke and myocardial infarction. This effect has been attributed to the ability of this compound to reduce oxidative stress and inflammation.
実験室実験の利点と制限
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP, making it a useful tool for studying the role of PARP in various diseases. It has also been shown to be effective in sensitizing cancer cells to chemotherapy and radiation therapy. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the use of N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide in scientific research. One direction is the development of more potent and selective PARP inhibitors. Another direction is the use of PARP inhibitors in combination with other therapies such as immunotherapy. PARP inhibitors have also been shown to be effective in treating certain types of cancer, and further research is needed to determine their efficacy in other types of cancer. Finally, PARP inhibitors may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
合成法
The synthesis of N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide involves the reaction of 4-morpholin-4-yloxan-4-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain a pure compound. This method has been reported to yield high purity and high yields of this compound.
科学的研究の応用
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide has been extensively used in scientific research due to its ability to inhibit PARP. PARP is an enzyme that is involved in DNA repair and cell death pathways. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been used to study the role of PARP in various diseases such as stroke, myocardial infarction, and neurodegenerative diseases.
特性
IUPAC Name |
N-[(4-morpholin-4-yloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-2-12(16)14-11-13(3-7-17-8-4-13)15-5-9-18-10-6-15/h2H,1,3-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURRJQAZAKRNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCOCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)
![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)

![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)


![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)

![1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2838015.png)





